

# BTG 1640 dosage and administration guidelines

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## Compound of Interest

Compound Name: BTG 1640

Cat. No.: B606417

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## Application Notes and Protocols for BTG 1640

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**BTG 1640**, also known as ABIO-08/01, is an investigational compound of the isoxazoline class with potential anxiolytic and nootropic properties.<sup>[1][2]</sup> It is being investigated for the treatment of Generalized Anxiety Disorder (GAD) and panic disorder.<sup>[1]</sup> This document provides a summary of the available data on the dosage and administration of **BTG 1640** in preclinical and clinical settings, along with generalized protocols for relevant experimental models.

Disclaimer: The information provided herein is based on publicly available data. Detailed proprietary information, including specific formulation, solubility, and comprehensive pharmacokinetic data ("data on file" from Abiogen Pharma), is not publicly accessible.<sup>[3]</sup> The protocols described are generalized and should be adapted based on further specific information and institutional guidelines.

### Mechanism of Action

**BTG 1640** is a selective inhibitor of GABA-gated and glutamate-gated chloride channels.<sup>[4][5]</sup> The precise mechanism of action is not fully elucidated, but it is thought to modulate neuronal excitability through these channels. There is also tentative evidence suggesting a potential activity on the metabolism of neurotransmitters via the inhibition of calmodulin-dependent (CaM) II kinase, although this has not been conclusively established.

## Data Presentation

**Table 1: Clinical Dosage and Administration of BTG 1640**

Study Type	Indication	Route of Administration	Dosage	Dosing Regimen	Population	Reference
Phase II	Generalized Anxiety Disorder (GAD)	Oral (tablet)	10 - 40 mg	Once daily	Not specified	<a href="#">[4]</a> <a href="#">[5]</a>
Phase II	Panic Disorder	Oral	Not specified	Not specified	Patients in Italy	<a href="#">[1]</a>
Phase I	Healthy Volunteers	Oral	10, 20, 40 mg	Multiple ascending doses over 7 days	16 healthy males	

**Table 2: Preclinical Dosage and Administration of BTG 1640**

Animal Model	Route of Administration	Dosage	Observation	Reference
Rat Pups	Intraperitoneal (i.p.)	0.1, 1, 10 mg/kg	No significant anxiolytic effect detected in ultrasonic isolation call and locomotor activity tests.	
Mouse and Rat	Intraperitoneal (i.p.) and Oral (gavage)	"Very low dosage"	Displayed anxiolytic activity in models of anxiety.	
Dog	Intraduodenal	50 mg/kg	Used for cardiovascular safety assessment; slight effect observed at this high dose.	

## Experimental Protocols

### In Vivo Anxiety Models

#### 1. Elevated Plus Maze (EPM) for Rodents

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Materials:

- Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).

- Video tracking system and software.
- **BTG 1640** solution/suspension and vehicle control.
- Administration supplies (e.g., gavage needles, syringes).

Protocol:

- Habituate the animals to the testing room for at least 1 hour before the experiment.
- Administer **BTG 1640** or vehicle control at the desired dose and route (e.g., oral gavage, i.p. injection) at a specified time before the test (e.g., 30-60 minutes).
- Place the animal in the center of the maze, facing an open arm.
- Allow the animal to explore the maze for a set period (typically 5 minutes).
- Record the session using a video tracking system.
- Analyze the data for parameters such as:
  - Time spent in the open arms versus closed arms.
  - Number of entries into the open and closed arms.
  - Total distance traveled.
- Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms.
- Thoroughly clean the maze with 70% ethanol between animals to eliminate olfactory cues.

## 2. Black and White Box (Light/Dark Box) Test for Mice

This test is also used to assess anxiety-like behavior and is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to brightly lit areas.

Materials:

- Black and white box apparatus (a box divided into a small, dark compartment and a larger, illuminated compartment, with an opening connecting them).
- Video tracking system and software.
- **BTG 1640** solution/suspension and vehicle control.
- Administration supplies.

Protocol:

- Habituate the mice to the testing room for at least 1 hour before the experiment.
- Administer **BTG 1640** or vehicle control at the desired dose and route.
- Place the mouse in the center of the illuminated compartment.
- Allow the mouse to freely explore both compartments for a set period (typically 5-10 minutes).
- Record the session using a video tracking system.
- Analyze the data for parameters such as:
  - Time spent in the light compartment versus the dark compartment.
  - Latency to first enter the dark compartment.
  - Number of transitions between the two compartments.
- Anxiolytic compounds are expected to increase the time spent in the light compartment and the number of transitions.
- Clean the apparatus thoroughly between animals.

## Human Clinical Trial Protocol (Based on Saletu-Zyhlarz et al., 2009)

This is a generalized summary of the methodology used in a Phase I study to assess the pharmacodynamics of ABIO-08/01.

Study Design: Double-blind, placebo-controlled, multiple-ascending-dose, crossover study.

Participants: Healthy male volunteers.

Drug Administration:

- Oral administration of 10 mg, 20 mg, and 40 mg of ABIO-08/01, and placebo.
- Each dose was administered for seven consecutive days.
- A washout period of 8 days separated each treatment period.

Assessments:

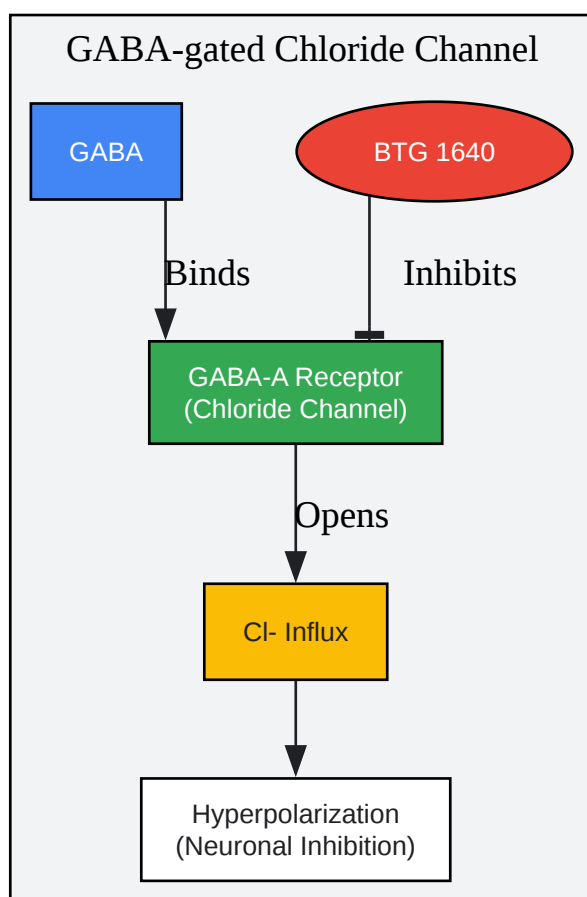
- Electroencephalography (EEG) Mapping:
  - Vigilance-controlled EEG, resting EEG (eyes closed), and eyes-open EEG were recorded.
  - Recordings were taken at baseline (hour 0), and at 1 and 6 hours post-administration on day 1 (acute effects) and day 5 (sub-acute and combined effects).
- Psychometric Tests:
  - A battery of tests to assess cognitive function, mood, and well-being.

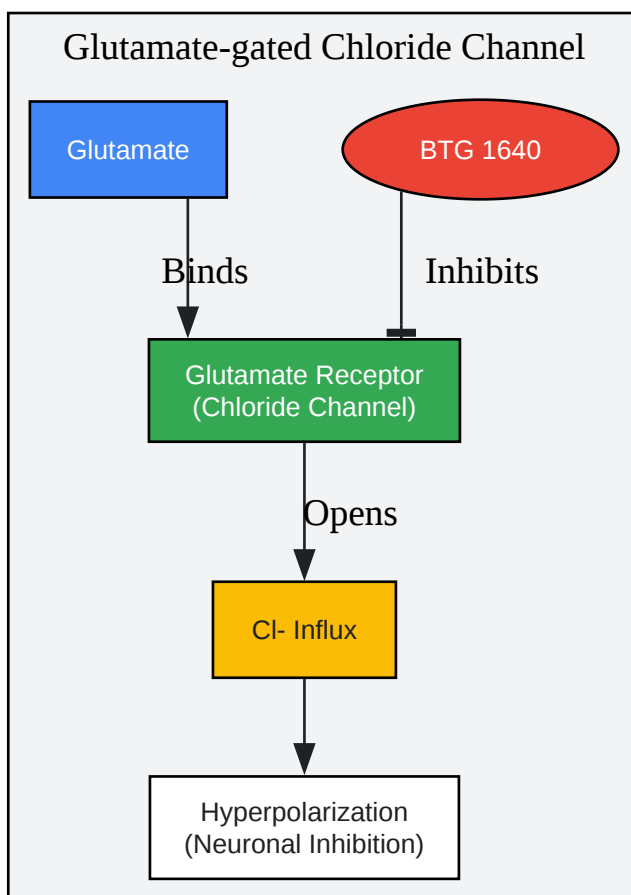
Outcome Measures:

- Changes in EEG frequency bands and brain mapping to assess central nervous system effects.
- Performance on psychometric tests to evaluate effects on concentration, reaction time, and subjective feelings of well-being.

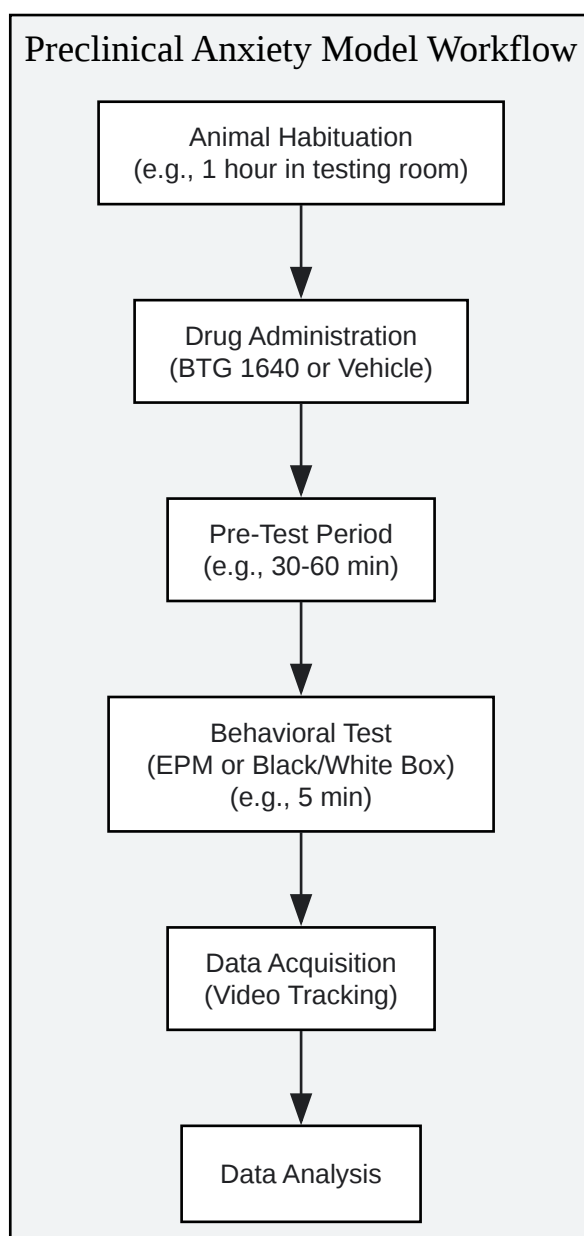
## Mandatory Visualizations

### Signaling Pathway Diagrams









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